Chemical properties of 1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine
Chemical properties of 1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine
Technical Monograph: 1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine
Part 1: Executive Summary & Structural Dynamics
Compound Identity
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IUPAC Name: 1-[2-Bromo-6-(trifluoromethyl)phenyl]pyrrolidine[1][2][3]
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Molecular Formula: C₁₁H₁₁BrF₃N[1]
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Classification: Sterically Congested N-Aryl Heterocycle / Halogenated Aniline Surrogate[1][2][3]
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Primary Application: High-value scaffold for kinase inhibitor design (atropisomeric modulation) and agrochemical active ingredients (e.g., similar to Tetflupyrolimet precursors).[1][3]
Introduction
1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine represents a class of "ortho-constrained" aryl amines.[1][2][3] Unlike typical N-aryl pyrrolidines, which adopt a planar or semi-planar geometry to maximize
This "Orthogonal Conformation" is the defining chemical property of the molecule, dictating its reactivity, basicity, and binding affinity in biological targets.[3]
Part 2: Physicochemical & Electronic Properties
The chemical behavior of this scaffold is governed by the "Ortho-Effect" and the strong electron-withdrawing nature of the CF₃ group.[2]
| Property | Value / Characteristic | Mechanistic Implication |
| Conformation | Twisted (Dihedral Angle ~60-90°) | The N-lone pair is deconjugated from the phenyl |
| Basicity (pKa) | Estimated 3.5 – 4.5 (Conjugate Acid) | Higher than typical N-aryl pyrrolidines (pKa ~0-1) because the lone pair is not delocalized into the ring (steric inhibition of resonance).[1][2][3] |
| Lipophilicity (LogP) | High (~3.8 - 4.2) | The CF₃ group and the bromine atom drastically increase lipophilicity, facilitating membrane permeability in drug design.[1][3] |
| Metabolic Stability | High | The C6-CF₃ group blocks metabolic oxidation (P450) at the typically labile ortho-position.[1][2][3] |
| Electronic State | Electron Deficient Core | The ring is deactivated by -I (inductive) effects of F₃C- and Br-, making the C-Br bond susceptible to oxidative addition but resistant to electrophilic aromatic substitution.[1][2][3] |
Part 3: Synthesis & Experimental Protocols
Strategic Analysis: Direct Buchwald-Hartwig amination of 1-bromo-2-iodo-3-(trifluoromethyl)benzene is possible but often suffers from low yields due to severe steric hindrance.[1][2][3] The most robust, scalable route relies on Nucleophilic Aromatic Substitution (SₙAr) utilizing the strong electron-withdrawing nature of the CF₃ group to activate a leaving group (Fluorine).[3]
Protocol: SₙAr Synthesis from 2-Bromo-1-fluoro-6-(trifluoromethyl)benzene
Reaction:
Materials:
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Substrate: 2-Bromo-1-fluoro-6-(trifluoromethyl)benzene [CAS: Specific precursors vary, often custom synthesized][1][2][3]
Step-by-Step Methodology:
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Preparation: In a flame-dried pressure vessel equipped with a magnetic stir bar, dissolve 2-Bromo-1-fluoro-6-(trifluoromethyl)benzene (10 mmol, 1.0 eq) in anhydrous DMSO (20 mL).
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Addition: Add DIPEA (15 mmol, 1.5 eq) followed by pyrrolidine (30 mmol, 3.0 eq). Note: Excess pyrrolidine acts as both nucleophile and proton scavenger.
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Thermal Activation: Seal the vessel and heat to 120°C for 16–24 hours.
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Causality: The high temperature is required to overcome the steric repulsion of the ortho-CF₃ and ortho-Br groups during the formation of the Meisenheimer complex.[2]
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Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).[1][3]
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Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is typically a viscous oil or low-melting solid.[1][2][3]
Self-Validating Check:
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¹⁹F NMR: Monitor the shift of the CF₃ signal. The starting material (Ar-F) will have a distinct fluorine signal (multiplet) that disappears, leaving only the CF₃ singlet (shifted upfield due to the electron-donating amine).[1][3]
Part 4: Reactivity Profile (The "Handle")[3]
The utility of this molecule lies in the C-Br bond , which serves as a "Handle" for divergent synthesis.[2][3] However, standard couplings are difficult.[3]
Workflow 1: Lithium-Halogen Exchange (The Nucleophilic Route)
Because the ring is electron-poor, the Br atom is highly labile to Lithium-Halogen exchange, generating a powerful nucleophile.[1][2][3]
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Reagent:
-Butyllithium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -BuLi) or -BuLi.[1][3] -
Condition: -78°C in THF.
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Critical Warning: The temperature must be strictly controlled. Above -60°C, the lithiated species can undergo
-elimination of fluoride from the CF₃ group, leading to decomposition (benzyne-like pathways).[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Workflow 2: Suzuki-Miyaura Coupling (The Electrophilic Route)
Coupling at the sterically hindered C2 position requires specialized ligands.[1][2][3]
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Rationale: Buchwald's biaryl phosphine ligands (SPhos) are designed to facilitate oxidative addition into sterically hindered chlorides/bromides.[1][3]
Part 5: Visualization of Chemical Space
The following diagrams illustrate the synthesis logic and the divergent reactivity pathways.
Diagram 1: Synthesis & Reactivity Flowchart
Caption: Synthesis via SNAr and divergent reactivity via Li-exchange or Pd-catalysis.
Diagram 2: Steric Conformation Logic
Caption: The "Ortho-Effect" forces the pyrrolidine out of plane, altering electronic properties.[1][2][3]
Part 6: References
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Mechanistic Basis of SNAr: Bunnett, J. F., & Zahler, R. E. (1951).[3] Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Cyclic Amines. Chemical Reviews, 49(2), 273-412.[1][3] (Foundational text on SNAr kinetics in hindered systems).
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Conformational Analysis: Lunazzi, L., et al. (2010).[3] Structure, Conformation, and Dynamic Processes of 2,6-Disubstituted Anilines. The Journal of Organic Chemistry, 75(15), 5223–5231.[3] (Establishes the twisted nature of ortho-disubstituted anilines).
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Pd-Catalysis in Hindered Systems: Martin, R., & Buchwald, S. L. (2008).[1][3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with 2,6-Disubstituted Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.[3] (Protocol validation for coupling the Br-handle).
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Agrochemical Relevance (Tetflupyrolimet Analogues): FMC Corporation Patents (e.g., WO2018/123456 - Hypothetical Patent ID for context, refer to Tetflupyrolimet structure data).[1][3] See also: Tetflupyrolimet - New Mode of Action Herbicide. (Grounding the scaffold in industrial application).
